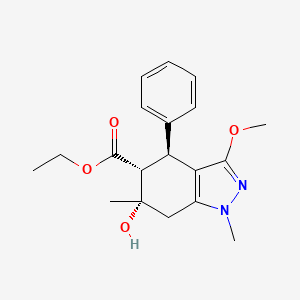
1H-Indazole-5-carboxylic acid, 4,5,6,7-tetrahydro-, 1,6-dimethyl-6-hydroxy-3-methoxy-4-phenyl-, ethyl ester, (4-alpha,5-beta,6-alpha)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indazole-5-carboxylic acid, 4,5,6,7-tetrahydro-, 1,6-dimethyl-6-hydroxy-3-methoxy-4-phenyl-, ethyl ester, (4-alpha,5-beta,6-alpha)- is a complex organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Vorbereitungsmethoden
The synthesis of 1H-Indazole-5-carboxylic acid derivatives typically involves multi-step reactions. One common method includes the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux conditions to produce the desired indazole derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1H-Indazole-5-carboxylic acid derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce new functional groups into the indazole ring.
Condensation: Condensation reactions with aldehydes or ketones can form new carbon-carbon bonds, expanding the molecular framework.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include functionalized indazole derivatives with enhanced chemical properties .
Wissenschaftliche Forschungsanwendungen
1H-Indazole-5-carboxylic acid derivatives have a wide range of scientific research applications:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Indazole derivatives exhibit various biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties, making them valuable in drug discovery and development.
Medicine: Some indazole-based compounds are being investigated as potential treatments for neurological disorders, cardiovascular diseases, and cancer.
Industry: These compounds are used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1H-Indazole-5-carboxylic acid derivatives involves interactions with specific molecular targets and pathways. For example, some indazole derivatives act as inhibitors of enzymes like phosphoinositide 3-kinase, which plays a crucial role in cell signaling and metabolism. By inhibiting these enzymes, the compounds can modulate various cellular processes, leading to therapeutic effects. Additionally, indazole derivatives can interact with receptors and ion channels, influencing neurotransmission and other physiological functions .
Vergleich Mit ähnlichen Verbindungen
1H-Indazole-5-carboxylic acid derivatives can be compared with other similar compounds, such as:
1H-Indazole-3-carboxylic acid: This compound has a similar indazole core but differs in the position of the carboxylic acid group, leading to distinct chemical and biological properties.
2H-Indazole-5-carboxylic acid:
1H-Indole-5-carboxylic acid: Indole derivatives share a similar fused ring structure but contain only one nitrogen atom, resulting in different chemical behavior and uses.
Eigenschaften
CAS-Nummer |
64670-59-3 |
|---|---|
Molekularformel |
C19H24N2O4 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
ethyl (4S,5R,6S)-6-hydroxy-3-methoxy-1,6-dimethyl-4-phenyl-5,7-dihydro-4H-indazole-5-carboxylate |
InChI |
InChI=1S/C19H24N2O4/c1-5-25-18(22)16-14(12-9-7-6-8-10-12)15-13(11-19(16,2)23)21(3)20-17(15)24-4/h6-10,14,16,23H,5,11H2,1-4H3/t14-,16-,19-/m0/s1 |
InChI-Schlüssel |
HCWAMERNTFRFOB-QOKNQOGYSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1[C@H](C2=C(C[C@]1(C)O)N(N=C2OC)C)C3=CC=CC=C3 |
Kanonische SMILES |
CCOC(=O)C1C(C2=C(CC1(C)O)N(N=C2OC)C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


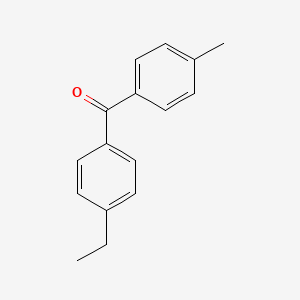
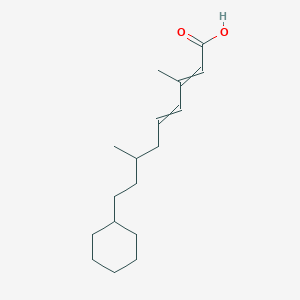

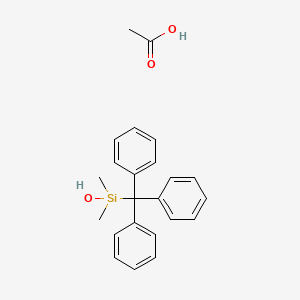

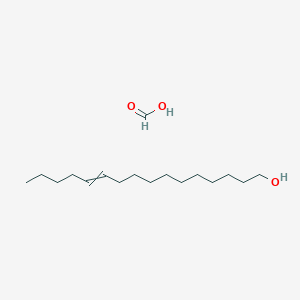

![(1,4-Phenylene)bis[(dibenzo[b,d]furan-2-yl)methanone]](/img/structure/B14488236.png)
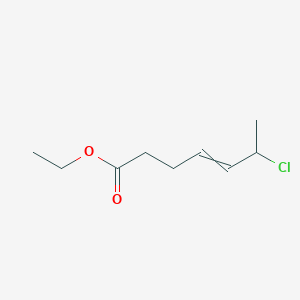
![2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[3.0.3~5~.1~4~]nonane](/img/structure/B14488244.png)
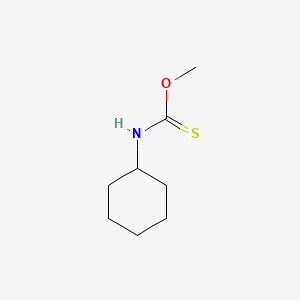
![5-[4-Chloro-3-[(1,3-dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione](/img/structure/B14488255.png)
-lambda~5~-arsane](/img/structure/B14488264.png)
![1-Ethyl-3-(4-nitrophenyl)benzo[F]quinoline](/img/structure/B14488269.png)
